N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a cyclohexene ring, an ethoxy group, and a morpholine ring attached to a triazine core
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-2-24-17-20-15(18-9-8-14-6-4-3-5-7-14)19-16(21-17)22-10-12-23-13-11-22/h6H,2-5,7-13H2,1H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXMNKOFCNZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCOCC2)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a cyclization reaction.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide and a base such as potassium carbonate.
Formation of the Triazine Core: The triazine core is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and an amine.
Introduction of the Morpholine Ring: The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanuric chloride in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Shares a similar cyclohexene and ethyl structure but differs in the functional groups attached to the core.
1-Morpholinocyclohexene: Contains a morpholine ring and cyclohexene but lacks the triazine core.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to its combination of a triazine core with a morpholine ring and ethoxy group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
